RORγt Cellular IC₅₀ of 269 nM Establishes a Quantifiable Potency Benchmark Relative to the Pyrrolidine Amide Class
The target compound demonstrates moderate cellular potency against RORγt (IC₅₀ = 269 nM in a HEK293T‑based dual‑glo luciferase reporter assay) [1]. For the thiazole‑bis‑amide series in which pyrrolidine amides represent a key sub‑class, the parent unsubstituted pyrrolidine 1k exhibits an M1H IC₅₀ of 20 nM [2]. Although the target compound is approximately 13‑fold less potent than the unsubstituted lead, the added fluorine and hydroxymethyl substituents are expected to confer differentiated ADME and selectivity profiles—an explicit design goal in the optimization of this series aimed at reducing PXR activation while maintaining acceptable potency [2].
| Evidence Dimension | RORγt cellular inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 269 nM (HEK293T, GAL4‑RORγt LBD, dual‑glo luciferase) |
| Comparator Or Baseline | Unsubstituted pyrrolidine amide 1k: 20 nM (M1H cellular assay) |
| Quantified Difference | ~13‑fold lower potency; functional substitution expected to improve selectivity/ADME |
| Conditions | Cellular reporter‑gene assay; HEK293T background (target) vs M1H assay (comparator); different assay formats preclude direct potency ranking |
Why This Matters
The 269 nM value provides a quantitative potency anchor that, combined with the structural differentiation of the fluorinated‑hydroxymethyl motif, allows researchers to select this compound for studies where the scaffold's selectivity‑driven optimization history outweighs the raw potency of the unsubstituted parent.
- [1] BindingDB. BDBM50584281 CHEMBL5086624 – Affinity Data. http://bdb8.ucsd.edu (accessed 28 Apr 2026). View Source
- [2] Gege, C., Albers, M., Kinzel, O., et al. Optimization and biological evaluation of thiazole-bis-amide inverse agonists of RORγt. Bioorg. Med. Chem. Lett. 2020, 30, 127392. View Source
